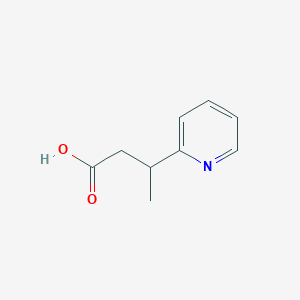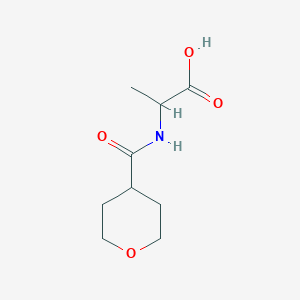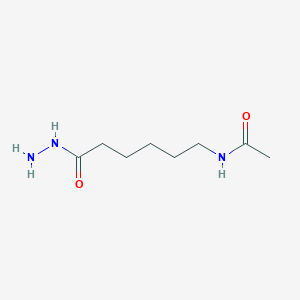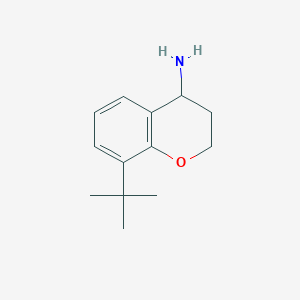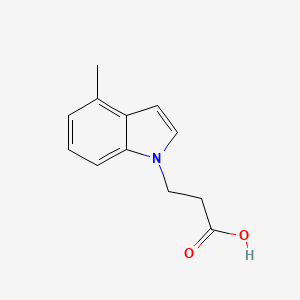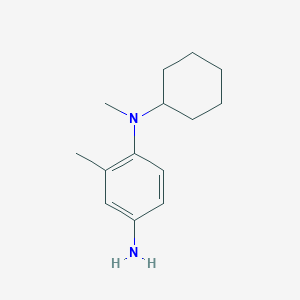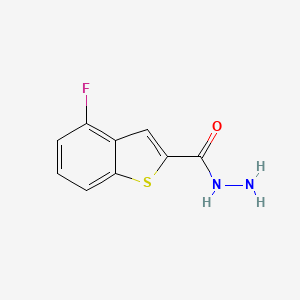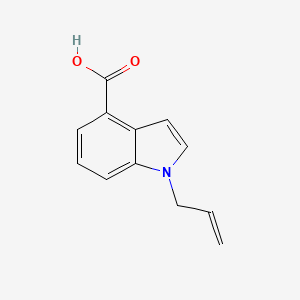
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid
Overview
Description
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid, also known as indole-3-propanoic acid (IPA), is an aromatic organic compound belonging to the class of carboxylic acids. It is a derivative of indole, a heterocyclic aromatic compound found in a variety of natural products. It is a versatile compound with potential applications in the fields of organic synthesis, pharmaceuticals, and biotechnology.
Scientific Research Applications
IPA has been used in several scientific research applications, including as a fluorescent probe for detecting and imaging intracellular proteins, as a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), and as a fluorescent probe for the detection of reactive oxygen species (ROS). It has also been used to study the mechanism of action of various drugs and to study the effects of environmental pollutants on living organisms.
Mechanism of Action
IPA is believed to act as an agonist at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. It is also thought to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and reward.
Biochemical and Physiological Effects
IPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood and increased energy levels. It has also been shown to increase dopamine levels in the brain, which can lead to improved cognitive performance and enhanced reward-seeking behavior. In addition, IPA has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
IPA has several advantages for use in lab experiments. It is a relatively inexpensive compound, is easy to synthesize, and is stable under a wide range of conditions. However, it has several limitations, including its low solubility in water and its potential to cause irritation to the skin, eyes, and respiratory system.
Future Directions
Several potential future directions for IPA research have been identified. These include further investigations into its effects on mood and cognition, as well as its potential therapeutic applications for a variety of diseases and disorders. In addition, further research could be conducted into its use as a fluorescent probe for detecting and imaging intracellular proteins, as well as its ability to modulate the activity of various enzymes and receptors. Finally, further research could be conducted into its potential to interact with other compounds and its potential to act as a prodrug.
properties
IUPAC Name |
1-prop-2-enylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-8-6-9-10(12(14)15)4-3-5-11(9)13/h2-6,8H,1,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSYUAYTNIVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
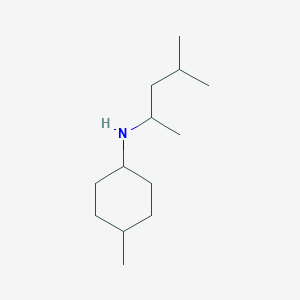
![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)
